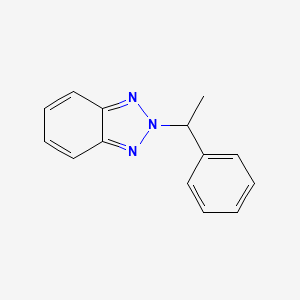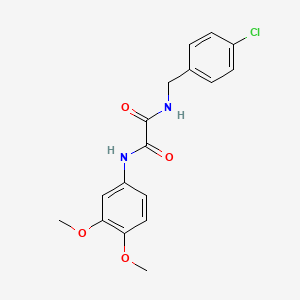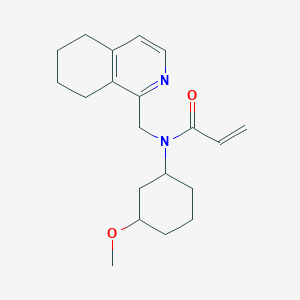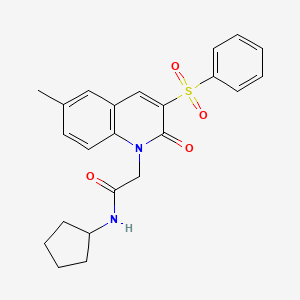
N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide, also known as CXCR3 antagonist AMG487, is a small molecule compound that has been extensively studied for its potential use in treating inflammatory and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Quinoline derivatives have been investigated for their structural aspects and properties, particularly in the formation of salt and inclusion compounds. Such studies have demonstrated the formation of gels and crystalline solids upon treatment with different mineral acids, highlighting their potential in material science for designing new materials with specific optical or structural properties (Karmakar et al., 2007).
Antimalarial and Antiviral Applications
Research into N-(phenylsulfonyl)acetamide derivatives has shown significant promise in antimalarial activity. These compounds have been evaluated for their in vitro antimalarial properties and characterized by their ADMET properties, demonstrating potential as new therapeutic agents for malaria and other parasitic infections (Fahim & Ismael, 2021).
Anion Coordination Chemistry
Amide derivatives, including those related to quinoline, have been explored for their unique spatial orientations in anion coordination. Such studies offer insights into the design of new ligands for catalysis and ion recognition, which are critical in the development of sensors and separation technologies (Kalita & Baruah, 2010).
Synthetic Chemistry and Drug Development
Quinoline derivatives have been a focal point in synthetic chemistry for the development of new pharmaceuticals. Their versatility allows for the creation of compounds with potential antiproliferative activities against various human cancer cell lines, demonstrating their significance in drug discovery and development (Chen et al., 2013).
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids, closely related to the quinoline derivatives, have been assessed for their antimicrobial and antiprotozoal activities. These studies have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential in treating infectious diseases (Patel et al., 2017).
Wirkmechanismus
Target of Action
A related compound, pefabloc sc, is known to inhibit serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins and are involved in numerous biological processes.
Mode of Action
It’s worth noting that inhibitors like pefabloc sc work by binding to the active site of the enzyme, preventing it from interacting with its substrate .
Result of Action
Inhibitors like pefabloc sc can prevent the activity of serine proteases, potentially influencing numerous biological processes where these enzymes play a role .
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-11-12-20-17(13-16)14-21(30(28,29)19-9-3-2-4-10-19)23(27)25(20)15-22(26)24-18-7-5-6-8-18/h2-4,9-14,18H,5-8,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZZLQKAVOPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

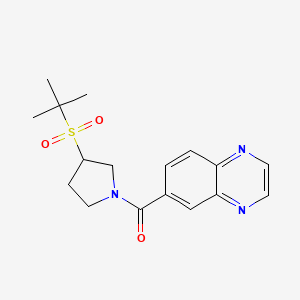
![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)
![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)
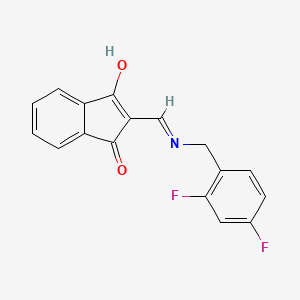

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)
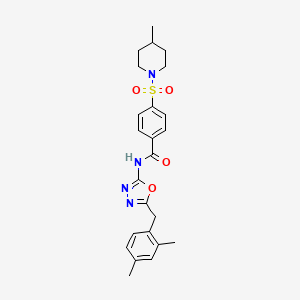

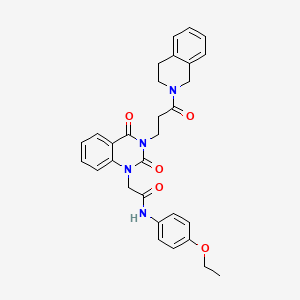
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2469547.png)
